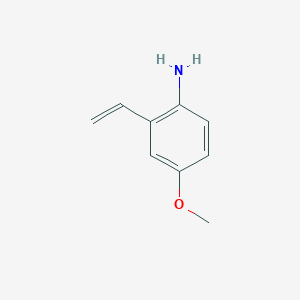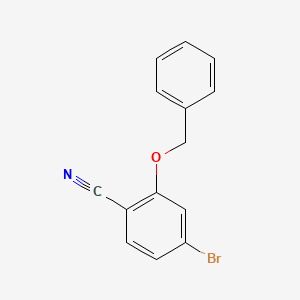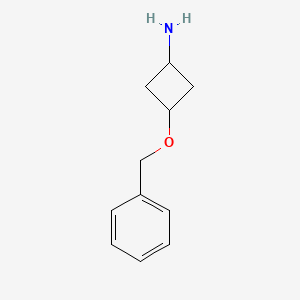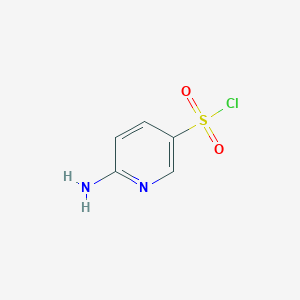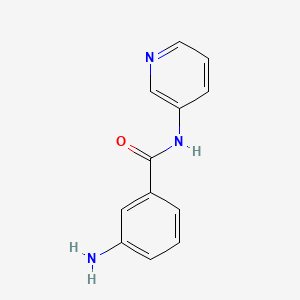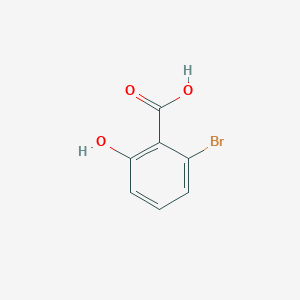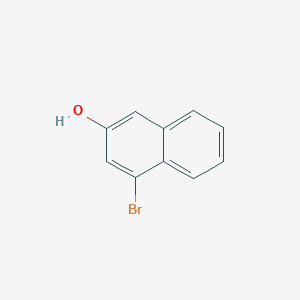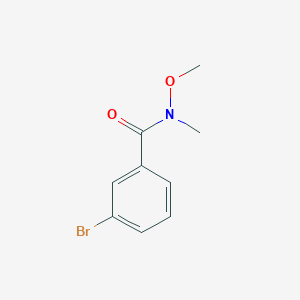
3-溴-N-甲氧基-N-甲基苯甲酰胺
概述
描述
3-Bromo-N-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position, and the amide nitrogen is substituted with both a methoxy and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
科学研究应用
Chemistry: 3-Bromo-N-methoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.
Industry: In the chemical industry, 3-Bromo-N-methoxy-N-methylbenzamide is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
生化分析
Biochemical Properties
3-Bromo-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphodiesterase enzymes, particularly PDE10A, which is abundant in brain tissue . This interaction suggests that 3-Bromo-N-methoxy-N-methylbenzamide may have implications in neurological processes and disorders.
Cellular Effects
The effects of 3-Bromo-N-methoxy-N-methylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PDE10A can alter cyclic nucleotide levels, impacting signal transduction pathways . Additionally, 3-Bromo-N-methoxy-N-methylbenzamide may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-Bromo-N-methoxy-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of PDE10A results in increased levels of cyclic nucleotides, which can modulate various cellular responses . Furthermore, 3-Bromo-N-methoxy-N-methylbenzamide may influence gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-methoxy-N-methylbenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-N-methoxy-N-methylbenzamide remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-methoxy-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 3-Bromo-N-methoxy-N-methylbenzamide is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Bromo-N-methoxy-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which modify its structure and influence its biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 3-Bromo-N-methoxy-N-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 3-Bromo-N-methoxy-N-methylbenzamide may be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological effects.
Subcellular Localization
The subcellular localization of 3-Bromo-N-methoxy-N-methylbenzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-bromobenzoic acid.
Amidation Reaction: The 3-bromobenzoic acid is converted to 3-bromo-N-methoxy-N-methylbenzamide through an amidation reaction. This involves the reaction of 3-bromobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-N-methoxy-N-methylbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: 3-Bromo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methoxy-N-methylbenzylamine.
Oxidation: Formation of 3-bromo-N-hydroxy-N-methylbenzamide.
作用机制
The mechanism of action of 3-Bromo-N-methoxy-N-methylbenzamide depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the methoxy group can influence the binding affinity and specificity of the compound towards its target.
相似化合物的比较
3-Bromo-N-methylbenzamide: Lacks the methoxy group, which can affect its reactivity and binding properties.
N-Methoxy-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
3-Bromo-N,N-dimethylbenzamide: Contains two methyl groups on the amide nitrogen, which can alter its steric and electronic properties.
Uniqueness: 3-Bromo-N-methoxy-N-methylbenzamide is unique due to the presence of both the bromine atom and the methoxy group. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207681-67-2 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
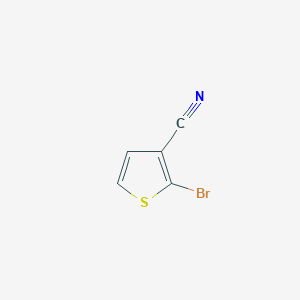
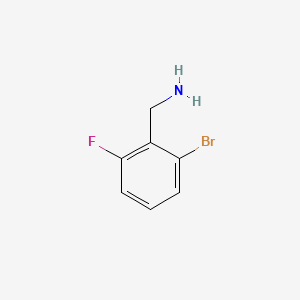
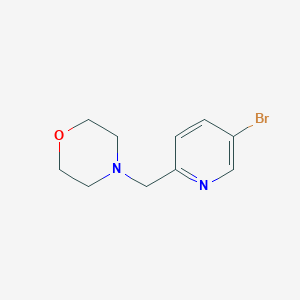
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

